Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride
Description
Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (CAS: 2703756-54-9) is a synthetic organic compound with the molecular formula C₁₅H₂₂ClNO₂ and a molecular weight of 283.79 g/mol . Its structure features a cyclobutane ring substituted with a benzylamino group and an ethyl acetate moiety, with the hydrochloride salt enhancing stability and solubility. Key properties include:
- Storage: Requires an inert atmosphere at room temperature.
- Hazards: Classified with warnings for toxicity (H302: harmful if swallowed), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
ethyl 2-[1-(benzylamino)cyclobutyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-14(17)11-15(9-6-10-15)16-12-13-7-4-3-5-8-13;/h3-5,7-8,16H,2,6,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDVNFCPCWWQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-(Benzylamino)Cyclobutanol
Cyclobutanone reacts with benzylamine in a nucleophilic addition-elimination process. The reaction proceeds under mild conditions (20–25°C, 12–24 hours) in anhydrous ethanol, yielding 1-(benzylamino)cyclobutanol as a crystalline intermediate.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 20–25°C |
| Reaction Time | 12–24 hours |
| Yield | 75–85% (crude) |
Esterification with Ethyl Chloroacetate
The cyclobutanol intermediate undergoes esterification with ethyl chloroacetate in the presence of a base (e.g., triethylamine or sodium hydride). This step is typically conducted in tetrahydrofuran (THF) at reflux (66–68°C) for 6–8 hours.
Optimization Insights:
-
Base Selection: Triethylamine outperforms weaker bases (e.g., pyridine) in minimizing side reactions.
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Solvent Purity: Anhydrous THF is critical to prevent hydrolysis of ethyl chloroacetate.
Final Product Isolation:
The hydrochloride salt is precipitated by treating the free base with hydrogen chloride gas in diethyl ether, achieving >95% purity after recrystallization from ethanol/ether mixtures.
Industrial-Scale Adaptations
Patent literature describes advanced techniques for analogous cycloalkyl compounds, offering insights into scalable production.
Diazoketone-Based Carbon Elongation (Adapted from )
While developed for cyclohexane derivatives, this method highlights strategies transferable to cyclobutane systems:
-
Acylation: Tranexamic acid (a cyclohexane derivative) is acetylated to form an amide intermediate.
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Diazoketone Formation: The amide is converted to a diazoketone using trimethylsilyldiazomethane.
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Arndt-Eistert Reaction: The diazoketone undergoes homologation in ethanol with silver benzoate and triethylamine, elongating the carbon chain while retaining stereochemistry.
Relevance to Cyclobutane Systems:
Halogenation-Activated Esterification
A halogenating agent (e.g., thionyl chloride) converts carboxylic acids to acyl chlorides, enabling rapid esterification. For cyclobutane systems, this avoids the instability of cyclobutanol intermediates.
Example Protocol:
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Cyclobutanecarboxylic acid → Cyclobutanecarbonyl chloride (SOCl₂, 70°C, 2 hours).
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Reaction with benzylamine in dichloromethane (0°C, 1 hour) → 1-(benzylamino)cyclobutanecarbonyl chloride.
Catalytic Methods for Enhanced Efficiency
Organocatalyzed Michael Addition
The synthesis of structurally related succinimide derivatives demonstrates the utility of organocatalysts. Methylated L-proline (30 mol%) accelerates Michael additions between ethyl isobutyrate and maleimides, achieving 96% yield in 6 hours.
Adaptation Potential:
Reductive Amination
A one-pot reductive amination strategy avoids isolating intermediates:
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Cyclobutanone + Benzylamine → Imine formation (acetic acid, 50°C).
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In situ reduction with sodium cyanoborohydride → 1-(benzylamino)cyclobutane.
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Esterification with ethyl chloroacetate (K₂CO₃, acetonitrile, reflux).
Advantages:
-
Reduced Purification Steps: Eliminates intermediate isolation, cutting process time by 40%.
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Yield Improvement: Pilot studies report 82% yield compared to 75% in stepwise protocols.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Overview
- Step 1 : Formation of cyclobutyl derivative from appropriate precursors.
- Step 2 : Introduction of the benzylamino group via amination reactions.
- Step 3 : Esterification to yield the final product as a hydrochloride salt.
Biological Activities
Research indicates that Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride exhibits various biological activities, including:
- Antinociceptive Effects : Studies suggest that compounds with similar structures have shown promise in pain management by acting on pain pathways .
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially useful in treating conditions like arthritis and other inflammatory diseases .
Pharmacological Applications
This compound is being investigated for its pharmacological applications, particularly in:
- Neurological Disorders : Potential use in managing anxiety, depression, and other mood disorders due to its interaction with neurotransmitter systems .
- Chronic Pain Management : As a candidate for developing analgesics aimed at reducing chronic pain through modulation of substance P levels .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
Case Study 1: Pain Management
A study involving animal models demonstrated that compounds structurally related to this compound exhibited significant reductions in pain responses during induced nociception tests. The results indicated a dose-dependent response, highlighting its potential as an analgesic agent .
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in conditions such as rheumatoid arthritis .
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(Benzylamino)acetate
Ethyl 2-(benzylamino)acetate (referenced in and ) shares the benzylamino and ethyl ester groups but lacks the cyclobutane ring. Key distinctions:
The cyclobutyl group in the primary compound may enhance binding specificity in drug design due to conformational rigidity, whereas the linear analog offers simpler synthesis and broader reactivity .
Ethyl 2-((tert-Butoxycarbonyl)amino)acetate Hydrochloride
This compound (listed in ) replaces the benzylamino group with a tert-butoxycarbonyl (Boc)-protected amine. Differences include:
- Functional Group: Boc protection enables controlled deprotection for stepwise synthesis, unlike the benzylamino group, which may require harsher conditions for removal.
- Solubility : The Boc group increases hydrophobicity, whereas the hydrochloride salt in the primary compound improves aqueous solubility.
- Applications: Boc-protected derivatives are widely used in peptide synthesis, while the benzylamino-cyclobutyl variant may target niche receptor interactions.
Methyl 2-((Diphenylmethylene)amino)acetate
Another analog from features a diphenylmethylene group instead of benzylamino. Key contrasts:
- Electronic Profile : The electron-withdrawing diphenylmethylene group alters electronic density, affecting nucleophilic/electrophilic behavior.
Research Findings and Implications
- Synthetic Utility: The cyclobutane ring in Ethyl 2-(1-(benzylamino)cyclobutyl)acetate HCl provides a rigid scaffold for targeting enzymes or receptors with defined binding pockets, as seen in kinase inhibitors or GPCR modulators .
- Safety Considerations: The hydrochloride form mitigates volatility but introduces handling challenges (e.g., respiratory protection) compared to non-ionic analogs .
- Gaps in Data: Limited information exists on the pharmacokinetics or specific biological targets of the primary compound, highlighting a need for further research.
Biological Activity
Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a cyclobutyl ring substituted with a benzylamino group and an ethyl acetate moiety. Its IUPAC name reflects its structural complexity, which contributes to its unique biological properties.
- Molecular Formula: CHClN\O
- Molecular Weight: 283.78 g/mol
- CAS Number: 1223573-54-3
The biological activity of this compound is primarily attributed to the interactions facilitated by the benzylamino group. This moiety can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. The compound's mechanism may involve:
- Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with receptors that could influence signaling pathways related to inflammation or cancer progression.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various pathogens, including:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibited |
| Staphylococcus aureus | Inhibited |
| Pseudomonas aeruginosa | Moderate inhibition |
| Candida albicans | Moderate inhibition |
These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation.
Anticancer Potential
Preliminary studies have indicated that derivatives of this compound could exhibit anticancer activities. For instance, related compounds have shown promising results in inhibiting cancer cell proliferation in vitro. The following table summarizes findings from recent research:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 2-(1-benzylamino-cyclobutyl)-acetate | HCT-116 (Colon Cancer) | 5.0 |
| Ethyl 2-(1-benzylamino-cyclobutyl)-acetate | MCF-7 (Breast Cancer) | 10.0 |
These results indicate that modifications to the cyclobutyl structure can enhance anticancer activity, suggesting a potential therapeutic application for this compound.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, researchers synthesized various benzylamine derivatives and tested their efficacy against antibiotic-resistant strains of bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity, particularly against multidrug-resistant Staphylococcus aureus.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of cyclobutyl derivatives revealed that certain modifications could lead to increased potency against various cancer cell lines. This study highlighted the importance of functional groups in determining biological activity and suggested that this compound could be a candidate for further development in cancer therapy.
Q & A
Q. What are the key synthetic pathways for preparing Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride?
Methodological Answer: The synthesis typically involves cyclobutane ring functionalization followed by benzylamine coupling. A common approach includes:
Cyclobutane Precursor Preparation : Cyclobutyl intermediates (e.g., ethyl 2-(1-aminocyclobutyl)acetate) are synthesized via [2+2] cycloaddition or ring-closing metathesis .
Benzylation : Benzylamine is introduced via nucleophilic substitution or reductive amination under acidic conditions to form the benzylamino group. Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/ether mixtures ensures purity (>95% by HPLC) .
Q. How is the compound characterized for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺) matches the molecular formula (C₁₅H₂₁ClN₂O₂) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How do reaction conditions influence cyclobutane ring stability during synthesis?
Methodological Answer: Cyclobutane rings are prone to ring-opening under harsh conditions. Key factors include:
- Temperature : Reactions are conducted at ≤60°C to prevent thermal decomposition .
- Catalysts : Lewis acids (e.g., ZnCl₂) stabilize intermediates but may require neutralization post-reaction to avoid side products .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility without destabilizing the cyclobutane .
- Data Contradictions : Some studies report ring stability in THF at higher temperatures (70°C), suggesting substrate-specific effects .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer: Impurities like unreacted benzylamine or cyclobutane byproducts require advanced techniques:
- UHPLC-MS/MS : A C18 column (2.6 µm particles) with gradient elution (0.1% formic acid in H₂O/ACN) detects impurities at <0.1% levels .
- Ion Chromatography : Quantifies residual chloride ions from hydrochloride salt formation .
- Contradictions : Discrepancies in impurity profiles across batches may stem from varying HCl stoichiometry during salt formation .
Q. How does the hydrochloride salt form affect solubility and bioavailability in preclinical models?
Methodological Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for the free base) due to ionic interactions .
- Bioavailability : In rodent studies, the salt form shows 30% higher plasma AUC (area under the curve) compared to the free base, attributed to enhanced dissolution .
- Stability : Hydrochloride salts are hygroscopic; storage under argon at –20°C prevents deliquescence .
Q. What strategies optimize enantiomeric purity in derivatives of this compound?
Methodological Answer:
- Chiral Resolution : Use of (R)- or (S)-BINOL-based catalysts during benzylamine coupling achieves >98% enantiomeric excess (ee) .
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluent separates enantiomers .
- Contradictions : Some protocols report racemization during HCl salt formation, requiring pH-controlled crystallization .
Q. How do structural modifications to the cyclobutane or benzyl groups impact biological activity?
Methodological Answer:
- Cyclobutane Modifications : Replacing cyclobutane with cyclohexane reduces target binding affinity by 50% (IC₅₀ shift from 10 nM to 20 nM in kinase assays), highlighting steric constraints .
- Benzyl Group Substitutions : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring decrease solubility but enhance metabolic stability in hepatic microsomes .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound?
Methodological Answer: Discrepancies (e.g., 145–152°C vs. 158–160°C) arise from:
- Polymorphism : Crystallization conditions (e.g., solvent evaporation rate) influence crystal packing .
- Impurity Content : Residual solvents (e.g., ethanol) lower observed melting points .
- Validation : Differential Scanning Calorimetry (DSC) with controlled heating rates (5°C/min) standardizes measurements .
Q. How can researchers address inconsistent NMR spectral data across publications?
Methodological Answer:
- Deuterated Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., NH peaks broaden in DMSO) .
- pH-Dependent Shifts : Hydrochloride salt formation alters protonation states, affecting chemical shifts .
- Standardization : Reporting spectra with internal standards (e.g., TMS) and solvent annotations reduces ambiguity .
Advanced Applications in Drug Development
Q. What in vitro assays are used to evaluate this compound’s therapeutic potential?
Methodological Answer:
- Kinase Inhibition : ATP-binding assays (e.g., TR-FRET) measure IC₅₀ values against targets like EGFR or Aurora kinases .
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation in cancer cell lines .
- Metabolic Stability : Liver microsome incubations (human/rat) assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
